molecular formula C19H30N2O2S B2706928 (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034389-52-9

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2706928
CAS No.: 2034389-52-9
M. Wt: 350.52
InChI Key: LXPQREBQWZUJNN-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 2-position with a tert-butylthio-methyl group and a 6-isopropoxypyridin-3-yl methanone moiety.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-14(2)23-17-10-9-15(12-20-17)18(22)21-11-7-6-8-16(21)13-24-19(3,4)5/h9-10,12,14,16H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPQREBQWZUJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the tert-butylthio and isopropoxy groups. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the tert-butylthio group via nucleophilic substitution.

    Step 3: Synthesis of the pyridine ring, possibly through condensation reactions.

    Step 4: Coupling of the piperidine and pyridine rings.

    Step 5: Introduction of the isopropoxy group through etherification.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities.

Medicine

In medicinal research, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, these compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The tert-butylthio group is less synthetically cumbersome than silyl-protected intermediates (e.g., ), favoring scalable production.
  • Target Selectivity : Structural analogs suggest that modifying the pyridine’s substituents (e.g., isopropoxy vs. fluorine) can shift selectivity between metabolic targets like GLUT4 and kinase enzymes .
  • Crystallographic Characterization : SHELX software is widely used for resolving such structures, though the tert-butylthio group’s electron density may challenge refinement.

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butylthio group and an isopropoxy group attached to a pyridine moiety, contributing to its unique pharmacological profile. The molecular formula is C17H24N2O2S, and it exhibits specific physicochemical properties that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including ion channels, enzymes, and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in modulating pain pathways and inflammatory responses.

Ion Channel Modulation

Studies have shown that related piperidine derivatives can act as inhibitors of ion channels, which play critical roles in neuronal excitability and pain transmission. For instance, compounds that inhibit sodium channels have been linked to reduced mechanical and thermal pain thresholds, suggesting a potential analgesic effect .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone and related compounds.

Activity Effect Reference
Pain modulationReduction in pain thresholdsNassar et al., 2004
Anti-inflammatoryInhibition of inflammatory responsesKretschmer et al., 2002
Neuroprotective effectsPotential neuroprotective propertiesYang et al., 2004
Ion channel inhibitionModulation of sodium channelsWaxman, 2007

Case Studies

Several case studies have been conducted to explore the therapeutic applications of similar compounds:

  • Chronic Pain Management : A study evaluated the efficacy of piperidine derivatives in managing chronic pain conditions. Results indicated significant analgesic effects comparable to standard treatments, highlighting their potential as new therapeutic agents.
  • Neuropathic Pain : Another investigation focused on the role of these compounds in neuropathic pain models. The findings demonstrated that they could effectively reduce pain behaviors in animal models, suggesting a promising avenue for treating neuropathic conditions.
  • Inflammatory Disorders : Research has also explored the anti-inflammatory properties of related compounds in models of arthritis. The results showed marked reductions in inflammation markers and improved functional outcomes.

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